molecular formula C20H16BrN3OS B2963427 2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207050-02-9

2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2963427
CAS No.: 1207050-02-9
M. Wt: 426.33
InChI Key: GIFGZUKHHLPWQG-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a bicyclic heteroaromatic core. This structure features:

  • A 3-methoxybenzylthio substituent at position 4, introducing a sulfur atom and methoxy group that may influence solubility and electronic properties.

Properties

IUPAC Name

2-(4-bromophenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3OS/c1-25-17-4-2-3-14(11-17)13-26-20-19-12-18(23-24(19)10-9-22-20)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFGZUKHHLPWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazolo derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}BrN3_{3}S
  • Molecular Weight : 384.28 g/mol

This compound features a bromophenyl moiety and a thioether group, which are known to influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, focusing on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazolo derivatives demonstrate potent activity against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundC. albicans18

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

Case Studies

  • Anticancer Activity : A study assessed the anticancer potential of various pyrazolo derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that compounds similar to this compound exhibited cytotoxic effects superior to cisplatin, promoting apoptosis through caspase activation pathways .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related pyrazolo compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and prevent neuronal apoptosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It appears to modulate pathways such as NF-kB and p53, which are critical in cell survival and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrazolo[1,5-a]pyrazine Derivatives
  • 4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine ():
    • Substituents : Fluorine at the benzyl group and methoxyphenyl at position 2.
    • Impact : Fluorine’s electronegativity enhances polarity but reduces lipophilicity compared to bromine. The methoxyphenyl group may improve solubility relative to bromophenyl.
    • Molecular Weight : 365.426 vs. the target compound’s higher weight (Br vs. F).
Imidazo[1,2-a]pyrazine Derivatives
  • 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (): Core: Imidazo[1,2-a]pyrazine instead of pyrazolo[1,5-a]pyrazine. Substituents: Chlorophenyl at position 2 and bromine on the imidazole ring.

Substituent Effects

Halogenated Aromatic Groups
  • Bromophenyl vs. Example: Bromophenyl-containing 4,5-dihydropyrazolyl thiazoles () showed enhanced antimicrobial activity compared to non-halogenated analogs.
Thioether vs. Oxadiazole/Triazole Linkages
  • 3-Methoxybenzylthio (Target) vs. 1,3,4-oxadiazole ():
    • Thioether groups offer flexibility and moderate electron-withdrawing effects, whereas oxadiazoles are rigid and may enhance metabolic stability.
    • In , oxadiazole derivatives exhibited antimicrobial activity, suggesting sulfur-containing moieties are critical for bioactivity.
Methoxy vs. Other Alkoxy Groups
  • The 3-methoxy group in the target compound may improve solubility compared to bulkier alkoxy substituents (e.g., tert-butylpiperazine in ). However, bulkier groups like morpholine () can enhance receptor selectivity .
Antimicrobial and Antiproliferative Activity
  • Compounds with bromophenyl groups (e.g., 4-bromobenzyl oxadiazoles in ) demonstrated antimicrobial effects, implying the target compound may share similar properties .
  • Pyrazolo[1,5-a]pyrimidine derivatives () showed weak antiproliferative activity, suggesting the pyrazolo[1,5-a]pyrazine core could be optimized for cancer research .
Receptor Binding and Selectivity
  • Piperazine-substituted pyrazolo[1,5-a]pyrazines () exhibited adenosine A2a receptor antagonism, highlighting the scaffold’s versatility in CNS drug development. The target’s methoxy group may further modulate selectivity .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Core Structure Substituents Molecular Weight Key Properties/Activity Reference
2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine (Target) Pyrazolo[1,5-a]pyrazine 4-Bromophenyl, 3-methoxybenzylthio ~439.3* Hypothesized antimicrobial N/A
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, 3-fluorobenzylthio 365.4 Structural analog
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 4-Chlorophenyl, bromine on imidazole ~338.6 Synthetic intermediate
4-Substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole 1,2,4-Triazole 4-Bromobenzyl, thiophen-2-yl Varies Antimicrobial activity

*Estimated based on similar structures.

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